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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2S)-2-(Methylamino)propan-1-ol, also known by its synonym (S)-N-methylalaninol, is a chiral

amino alcohol with the CAS number 40916-73-2. Structurally derived from the natural amino

acid L-alanine, this compound serves as a critical and versatile chiral building block in modern

organic synthesis. Its stereochemically defined structure, featuring both a primary alcohol and a

secondary amine, makes it a valuable precursor and chiral auxiliary in the asymmetric

synthesis of complex, biologically active molecules. The precise (S)-configuration of its

stereocenter is frequently essential for imparting the desired pharmacological activity in the

final target compounds.[1]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

applications of (2S)-2-(Methylamino)propan-1-ol, with a focus on its role in asymmetric

synthesis. Detailed experimental protocols and structured data are presented to facilitate its

use in research and development.

Chemical and Physical Properties
(2S)-2-(Methylamino)propan-1-ol is a clear, light-colored liquid at room temperature. A

summary of its key physical and chemical properties is provided in the table below.
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Property Value Source(s)

CAS Number 40916-73-2 [2]

Molecular Formula C₄H₁₁NO [2]

Molecular Weight 89.14 g/mol [1][2]

IUPAC Name
(2S)-2-(methylamino)propan-1-

ol
[2]

Synonyms
(S)-N-methylalaninol, (S)-2-

(Methylamino)-1-propanol
[1]

Appearance Clear, light-colored liquid -

Boiling Point 73 °C @ 11 Torr ChemicalBook

Density 0.880 ± 0.06 g/cm³ (Predicted) ChemicalBook

pKa 14.77 ± 0.10 (Predicted) ChemicalBook

SMILES CN--INVALID-LINK--CO [2]

InChI Key
PXWASTUQOKUFKY-

BYPYZUCNSA-N
[1]

Synthesis
The synthesis of (2S)-2-(Methylamino)propan-1-ol typically starts from the readily available

chiral precursor, L-alanine. The process involves two main steps: the reduction of the

carboxylic acid group to a primary alcohol, followed by the N-methylation of the primary amine.

Synthesis of the Precursor: (S)-2-Aminopropan-1-ol (L-
Alaninol)
A common method for the synthesis of L-alaninol is the reduction of L-alanine using a strong

reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Reduction of L-Alanine to L-Alaninol[3]

Materials:
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L-Alanine (20 g, 0.22 mol)

Lithium aluminum hydride (17 g, 0.43 mol)

Dry Tetrahydrofuran (THF) (600 ml)

Saturated potassium carbonate solution (~100 ml)

Argon atmosphere

Ice/water bath

Procedure:

Suspend lithium aluminum hydride in dry THF under an argon atmosphere in a flask

cooled in an ice/water bath (0 °C).

Add solid L-alanine in small portions to the suspension.

After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16

hours (overnight).

Cool the reaction mixture in an ice/water bath.

Very slowly and cautiously add a saturated aqueous solution of potassium carbonate to

quench the excess LiAlH₄.

Filter the resulting mixture to remove the aluminum salts.

Remove the solvent (THF) from the filtrate under reduced pressure.

Distill the residue under high vacuum to yield pure (S)-2-aminopropan-1-ol.

Expected Yield: Approximately 77% (12.7 g).

N-methylation of (S)-2-Aminopropan-1-ol
While a specific detailed protocol for the N-methylation of L-alaninol to (2S)-2-
(Methylamino)propan-1-ol is not readily available in the searched literature, a general
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approach for the N-methylation of amino acids can be adapted. One common method involves

reductive amination.

Conceptual Experimental Protocol: N-methylation via Reductive Amination

Materials:

(S)-2-Aminopropan-1-ol

Formaldehyde (aqueous solution)

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic

hydrogenation)

Suitable solvent (e.g., methanol, water)

Acid for pH adjustment (e.g., formic acid or acetic acid)

Procedure:

Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.

Add an equimolar amount of formaldehyde. The primary amine will react with

formaldehyde to form an intermediate imine or iminium ion.

Add the reducing agent portion-wise while monitoring the reaction temperature.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC or GC-MS).

Perform an appropriate work-up, which may involve pH adjustment, extraction with an

organic solvent, and drying of the organic layer.

Purify the crude product by distillation under reduced pressure to obtain (2S)-2-
(Methylamino)propan-1-ol.

Applications in Asymmetric Synthesis
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The primary application of (2S)-2-(Methylamino)propan-1-ol is as a chiral auxiliary. A chiral

auxiliary is a molecule that is temporarily incorporated into a substrate to direct the

stereochemical outcome of a subsequent reaction. After the desired stereocenter has been

created, the auxiliary can be cleaved and ideally recycled.[1][5]

Asymmetric Alkylation
(2S)-2-(Methylamino)propan-1-ol can be used to direct the diastereoselective alkylation of

enolates.[1] The general workflow is as follows:

Amide Formation: The chiral amino alcohol is first reacted with a carboxylic acid to form a

chiral amide.

Enolate Formation: The amide is then treated with a strong, non-nucleophilic base (e.g.,

LDA) to form a chiral enolate. The stereocenter on the amino alcohol backbone shields one

face of the enolate.

Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The

electrophile preferentially attacks the less sterically hindered face of the enolate, leading to

the formation of a new stereocenter with a high degree of stereocontrol.

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically

by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Experimental Workflow for Asymmetric Alkylation
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Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Biological Activity
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There is limited publicly available information on the direct biological activity or signaling

pathways of (2S)-2-(Methylamino)propan-1-ol itself. Its significance in drug development

stems from its role as a chiral precursor to pharmacologically active molecules. The biological

activity of its derivatives is an active area of research, with potential applications in modulating

neurotransmitter systems.[1] For instance, it is a known precursor in the synthesis of d-

pseudoephedrine, a sympathomimetic amine.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway

diagram cannot be provided at this time.

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of (2S)-2-
(Methylamino)propan-1-ol. While a comprehensive public database of its spectra is not

readily available, typical spectral features can be predicted based on its structure.

Spectroscopy Expected Features

¹H NMR

Signals corresponding to the methyl group

attached to the nitrogen, the other methyl group,

the methine proton, the methylene protons of

the alcohol, and the protons of the amine and

hydroxyl groups. The chemical shifts and

coupling patterns would be characteristic of the

structure.

¹³C NMR

Four distinct carbon signals corresponding to

the two methyl groups, the methine carbon, and

the methylene carbon.

IR Spectroscopy

Broad O-H and N-H stretching bands in the

region of 3300-3500 cm⁻¹, C-H stretching bands

just below 3000 cm⁻¹, and C-O and C-N

stretching bands in the fingerprint region.

Mass Spectrometry

A molecular ion peak corresponding to its

molecular weight (89.14 g/mol ) and

characteristic fragmentation patterns.
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Safety Information
(2S)-2-(Methylamino)propan-1-ol is a chemical that should be handled with appropriate safety

precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from

the supplier before use. General safety recommendations include wearing protective gloves,

eye protection, and a lab coat. It should be used in a well-ventilated area.[2]

Conclusion
(2S)-2-(Methylamino)propan-1-OL is a valuable chiral building block in organic synthesis,

primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions such

as asymmetric alkylations. Its synthesis from L-alanine makes it an accessible and important

tool for the preparation of enantiomerically pure compounds, particularly in the field of drug

development. While information on its direct biological activity is scarce, its role as a precursor

to pharmacologically active molecules underscores its importance in medicinal chemistry.

Further research into its applications and the development of detailed, publicly available

spectroscopic and reaction data will undoubtedly enhance its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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